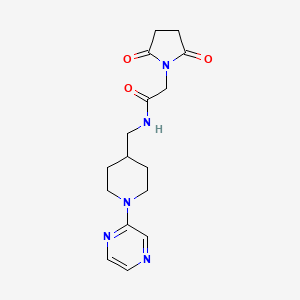

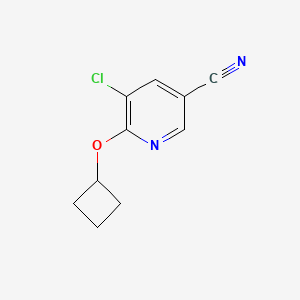

![molecular formula C16H12F2N2OS B2355379 N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2,6-difluorobenzamide CAS No. 906783-69-5](/img/structure/B2355379.png)

N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2,6-difluorobenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

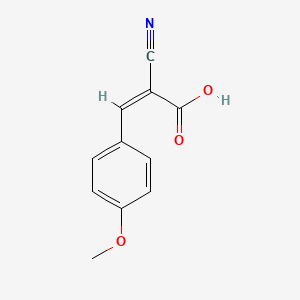

The compound “N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2,6-difluorobenzamide” belongs to the class of organic compounds known as benzothiazoles, which are aromatic heterocyclic compounds with a bicyclic structure consisting of a benzene ring fused to a thiazole ring . Benzothiazoles and their derivatives exhibit a wide range of biological activities and are often used in medicinal chemistry .

Synthesis Analysis

The synthesis of benzothiazole derivatives usually involves the coupling of 2-aminothiophenol with various electrophiles . The specific synthesis route for “N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2,6-difluorobenzamide” would depend on the specific reagents and conditions used.Molecular Structure Analysis

The molecular structure of “N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2,6-difluorobenzamide” would be characterized by the presence of a benzothiazole ring, which is a bicyclic structure consisting of a benzene ring fused to a thiazole ring . The compound also contains two fluorine atoms and an amide group.Chemical Reactions Analysis

Benzothiazoles can undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and reduction . The specific reactions that “N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2,6-difluorobenzamide” can undergo would depend on the specific conditions and reagents used.Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2,6-difluorobenzamide” would depend on its specific structure. In general, benzothiazoles are aromatic and heterocyclic, and they can participate in pi-pi stacking interactions .Wissenschaftliche Forschungsanwendungen

Complex Formation and Structural Analysis

N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2,6-difluorobenzamide is a compound with potential applications in complex formation and structural analysis. A study by Depree et al. (1996) discusses the preparation of tetrameric and dimeric manganese carbonyl complexes incorporating thiosalicylato ligands, which are structurally related to N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2,6-difluorobenzamide. The study highlights the formation of complexes featuring Mn(CO)4 units linked by triply bridging thsa ligands (Depree, Main, Nicholson, & Roberts, 1996).

Fluorophore and Electrochromism Applications

The compound has been studied for its properties as a fluorophore and in electrochromism applications. Woodward et al. (2017) reported on thiazolothiazole fluorophores that exhibit strong blue fluorescence and reversible yellow to dark blue electrochromism. These materials are considered valuable for multifunctional optoelectronic applications and electron transfer sensing (Woodward et al., 2017).

Molecular Geometry and Spectroscopy

Arslan et al. (2015) conducted a study on the synthesis, spectroscopic, and structural characterization of p-nitrobenzamide compounds. This research provides insights into the molecular geometries and vibrational frequencies of compounds related to N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2,6-difluorobenzamide, offering a deeper understanding of its structural properties (Arslan, Kazak, & Aydın, 2015).

Emission Enhancement in Aggregates

Qian et al. (2012) developed a phenylbenzoxazole-based organic compound that showed aggregation-induced enhanced emission, relevant to the study of N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2,6-difluorobenzamide. The research emphasized the importance of specific molecular interactions and stacking in emission enhancement (Qian et al., 2012).

Antimicrobial Applications

Desai et al. (2013) explored the synthesis and antimicrobial screening of thiazole ring-containing compounds, which are structurally similar to N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2,6-difluorobenzamide. The study found these compounds to be effective against bacterial and fungal infections, indicating their potential therapeutic applications (Desai, Rajpara, & Joshi, 2013).

Wirkmechanismus

Zukünftige Richtungen

Benzothiazoles and their derivatives are a promising class of compounds in medicinal chemistry due to their wide range of biological activities . Future research could focus on the synthesis and characterization of new benzothiazole derivatives, as well as the investigation of their biological activities and mechanisms of action.

Eigenschaften

IUPAC Name |

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12F2N2OS/c1-8-6-7-9(2)14-13(8)19-16(22-14)20-15(21)12-10(17)4-3-5-11(12)18/h3-7H,1-2H3,(H,19,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVLQTACOFLHDRJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)C)SC(=N2)NC(=O)C3=C(C=CC=C3F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12F2N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

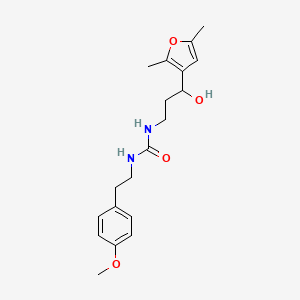

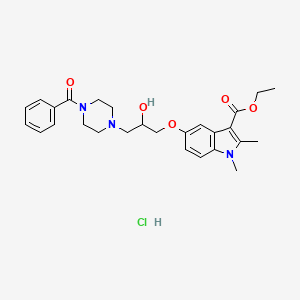

![Ethyl 3-{methyl[2-(methylamino)ethyl]amino}propanoate dihydrochloride](/img/structure/B2355297.png)

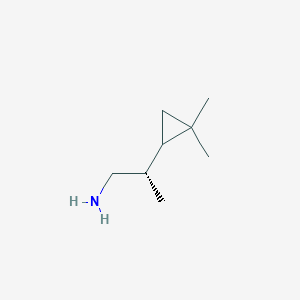

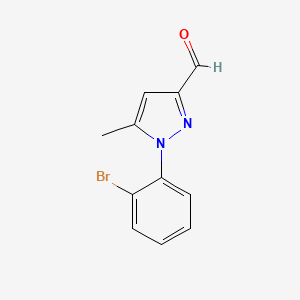

![7-(Chloromethyl)-[1,2,4]triazolo[1,5-a]pyridine hydrochloride](/img/structure/B2355304.png)

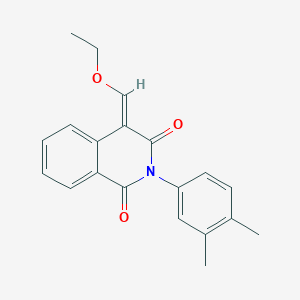

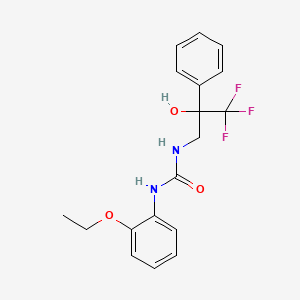

![N-(3-methoxyphenyl)-2-((3-(3-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2355308.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclohexanecarboxamide](/img/structure/B2355309.png)

![2-([1,1':3',1''-Terphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2355310.png)